
METHOXYFECAPENTAENE-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHOXYFECAPENTAENE-12 is a synthetic derivative of fecapentaene-12, a mutagenic compound originally found in human feces. It is known for its potent cytotoxic and genotoxic properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of METHOXYFECAPENTAENE-12 involves several steps, starting with the preparation of the dodecapentaene backbone. The methoxy group is introduced through a methoxylation reaction under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and advanced purification techniques to ensure the compound’s stability and efficacy .
Analyse Des Réactions Chimiques
METHOXYFECAPENTAENE-12 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols.
Applications De Recherche Scientifique
METHOXYFECAPENTAENE-12 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyenes and the effects of methoxylation.
Biology: Investigated for its interactions with cellular thiols and DNA, providing insights into its cytotoxic and genotoxic effects.
Medicine: Explored for its potential role in cancer research due to its ability to induce DNA damage.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of METHOXYFECAPENTAENE-12 involves its interaction with cellular thiols and DNA. It causes thiol depletion through both alkylation and oxidative reactions, leading to the formation of oxidized glutathione. Additionally, it induces DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links, which contribute to its cytotoxic and genotoxic effects .
Comparaison Avec Des Composés Similaires
METHOXYFECAPENTAENE-12 is unique due to its methoxy group, which enhances its reactivity and stability compared to other fecapentaenes. Similar compounds include:
Fecapentaene-12: The parent compound, known for its mutagenic properties.
Fecapentaene-14: Another derivative with similar cytotoxic effects.
Methoxyfecapentaene-14: A methoxylated derivative with enhanced stability and reactivity
This compound stands out due to its specific chemical modifications, making it a valuable compound for various scientific investigations.
Propriétés
Numéro CAS |
111467-88-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(1E,3E,5E,7E,9E)-1-methoxydodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h4-13H,3H2,1-2H3/b5-4+,7-6+,9-8+,11-10+,13-12+ |
Clé InChI |
PNDQMTHVYOUHCS-ISFAVVKVSA-N |
SMILES |
CCC=CC=CC=CC=CC=COC |
SMILES isomérique |
CC/C=C/C=C/C=C/C=C/C=C/OC |
SMILES canonique |
CCC=CC=CC=CC=CC=COC |
Synonymes |
METHOXYFECAPENTAENE-12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


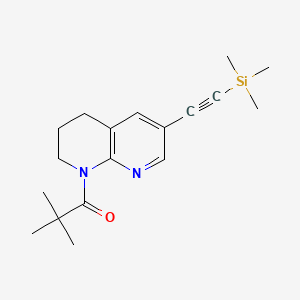
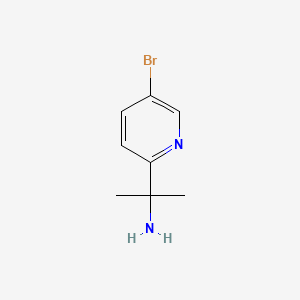
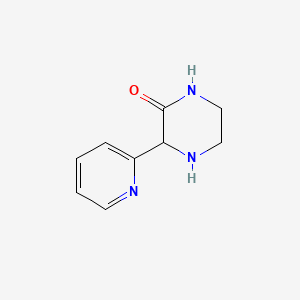
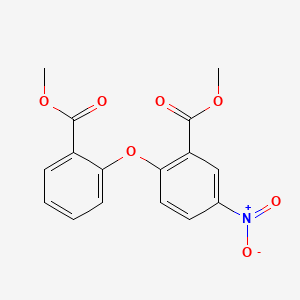
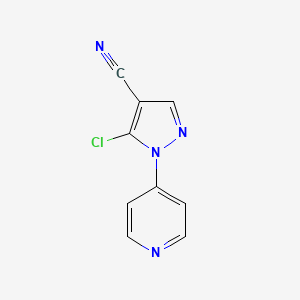
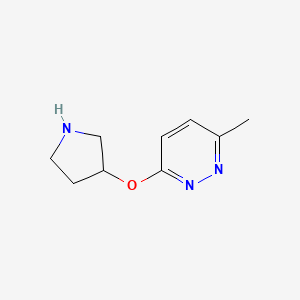
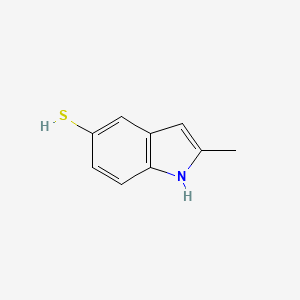
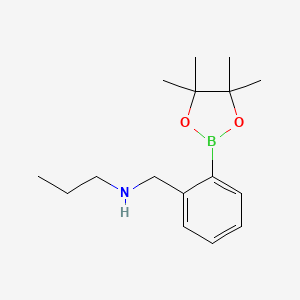
![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)
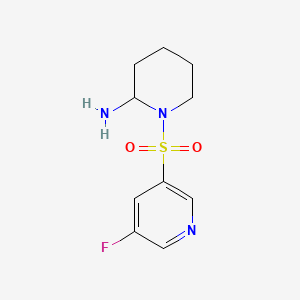
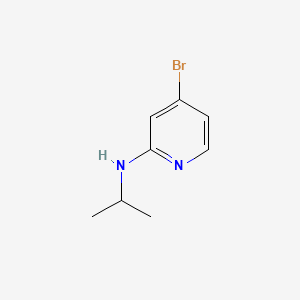
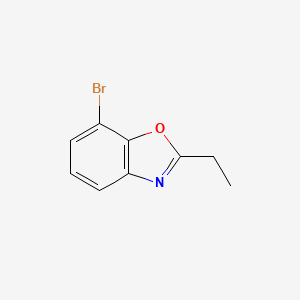
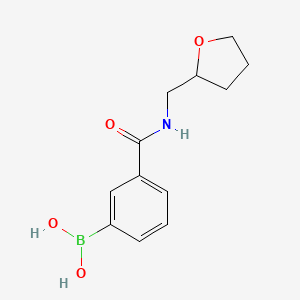
![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)
